Product packaging for 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde(Cat. No.:)

3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

Cat. No.: B13214911
M. Wt: 200.24 g/mol
InChI Key: JFXGVJBSAMXGGY-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde (CAS 1340047-52-0) is a high-value heterocyclic building block of interest in advanced chemical synthesis and materials science research . This compound features a benzaldehyde core directly linked to a 1-ethyl-1H-imidazole ring, a structure that serves as a versatile precursor for the development of more complex molecules . With a molecular formula of C 12 H 12 N 2 O and a molecular weight of 200.24 g/mol, it offers researchers a key intermediate for constructing novel compounds . The imidazole ring is a privileged scaffold in medicinal chemistry, and its functionalization with an ethyl group can enhance lipophilicity and influence the metabolic stability of resulting molecules . The aldehyde group is a highly reactive handle, enabling reactions such as condensations to form Schiff bases or reductions to the corresponding alcohol, thus facilitating its use in creating diverse chemical libraries for biological screening . While specific biological data for this exact compound is limited, structurally related imidazole-benzaldehyde derivatives are actively investigated for their potential applications, including as intermediates in the synthesis of compounds with fluorescent properties for sensing applications . This product is intended for research and development purposes only. It is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B13214911 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-2-14-7-6-13-12(14)11-5-3-4-10(8-11)9-15/h3-9H,2H2,1H3

InChI Key

JFXGVJBSAMXGGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=CC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most straightforward disconnection is the bond between the imidazole (B134444) nitrogen and the ethyl group (C-N bond). This leads to the precursor 3-(1H-imidazol-2-yl)benzaldehyde and a suitable ethylating agent, such as ethyl iodide or ethyl bromide. This approach hinges on the successful and regioselective N-alkylation of the imidazole ring.

A more fundamental disconnection involves breaking the bonds that form the imidazole ring itself. This approach leads back to simpler, acyclic precursors. For instance, a disconnection based on the Debus-Radziszewski imidazole synthesis would yield a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (3-formylbenzaldehyde, which is essentially isophthalaldehyde), and ammonia (B1221849). This multi-component approach offers the advantage of constructing the core heterocyclic structure from readily available starting materials.

An alternative retrosynthetic pathway could involve the late-stage introduction of the aldehyde functionality. This would start from 1-ethyl-2-(m-tolyl)-1H-imidazole, which would then undergo oxidation of the methyl group to an aldehyde. However, this route can be challenging due to the potential for over-oxidation or side reactions. Another possibility is the directed formylation of a 1-ethyl-2-phenyl-1H-imidazole precursor, which presents its own set of regioselectivity challenges.

Direct and Indirect Approaches to Imidazole Ring Formation with Benzaldehyde (B42025) Linkages

The formation of the 2-aryl-imidazole core is a critical step in the synthesis of the target molecule. Both direct multi-component reactions and stepwise cyclization strategies can be employed.

Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules like imidazoles in a single step from simple precursors. The Debus-Radziszewski synthesis is a classic example of a three-component reaction for imidazole formation. wikipedia.orgpharmaguideline.comhandwiki.orgnih.govscribd.com In the context of synthesizing 3-(1H-imidazol-2-yl)benzaldehyde, this reaction would involve the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde bearing the desired substitution pattern (3-formylbenzaldehyde), and ammonia. pharmaguideline.com The use of formamide (B127407) can sometimes be a convenient substitute for ammonia. pharmaguideline.com

The general reaction is as follows: R1-CO-CO-R2 + R3-CHO + 2 NH3 → 2,4,5-trisubstituted imidazole

For the synthesis of the precursor to the target molecule, the reactants would be:

1,2-Dicarbonyl: Glyoxal

Aldehyde: 3-Formylbenzaldehyde

Ammonia Source: Ammonia or Ammonium (B1175870) Acetate

This one-pot synthesis offers atom economy and operational simplicity, though yields can sometimes be modest and purification may be required to remove byproducts. ijprajournal.com

Table 1: Key Multi-component Reactions for Imidazole Synthesis
Reaction NameReactantsProductKey Features
Debus-Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, AmmoniaTrisubstituted ImidazoleOne-pot, atom-economical. wikipedia.orgpharmaguideline.comhandwiki.orgnih.govscribd.com
Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonia/FormamideTrisubstituted ImidazoleA modification of the Debus synthesis. pharmaguideline.com

Stepwise approaches to the imidazole ring involve the initial formation of an acyclic intermediate, which then undergoes cyclization. One common method involves the reaction of an α-haloketone with an amidine. While not directly employing a benzaldehyde in the cyclization step, this highlights the general principle of forming the imidazole ring from pre-functionalized components.

A more direct approach involves the condensation of a 1,2-phenylenediamine with a benzaldehyde derivative, which is a common route to benzimidazoles. semanticscholar.org While the target molecule is an imidazole, not a benzimidazole, related cyclization strategies can be envisioned. For instance, an appropriately substituted α-amino ketone could react with a benzaldehyde derivative to form an imine, which could then cyclize to form the imidazole ring.

N-Alkylation Strategies for Ethyl Group Introduction on the Imidazole Ring

The introduction of the ethyl group onto the nitrogen of the imidazole ring is a crucial step. This is typically achieved through N-alkylation of the pre-formed 3-(1H-imidazol-2-yl)benzaldehyde.

The reaction of the imidazole with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base is the most common method. The choice of base and solvent is critical to the success of this reaction. Common bases include sodium hydride, potassium carbonate, and various organic bases.

A significant challenge in the N-alkylation of unsymmetrical imidazoles is regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N-1 or N-3), leading to a mixture of isomers. In the case of 3-(1H-imidazol-2-yl)benzaldehyde, the electronic and steric effects of the 2-(3-formylphenyl) substituent will influence the site of alkylation. Generally, alkylation tends to favor the less sterically hindered nitrogen. sci-hub.se However, reaction conditions can be tuned to favor one isomer over the other. For instance, the use of specific organomagnesium reagents has been shown to direct alkylation to the more sterically hindered nitrogen. sci-hub.se

Table 2: Comparison of N-Alkylation Conditions and Regioselectivity
Alkylating AgentBaseSolventExpected Major IsomerRationale/Comments
Ethyl IodideK2CO3DMFMixture of N-1 and N-3 isomersStandard conditions, may lack high regioselectivity. organic-chemistry.org
Ethyl BromideNaHTHFPotentially higher N-1 selectivityStrong, non-nucleophilic base can favor the thermodynamic product. beilstein-journals.org
Ethyl Iodidei-PrMgCl·LiClTHFN-1 (more hindered)Directed alkylation via a magnesium complex. sci-hub.se

Directed Functionalization at the Benzaldehyde Position

An alternative synthetic strategy involves the formation of the aldehyde group after the construction of the 1-ethyl-2-phenylimidazole core. This approach avoids potential complications of the aldehyde group during the imidazole synthesis and N-alkylation steps.

One potential method for this transformation is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgchemistrysteps.comorganic-chemistry.orgwikipedia.orgrsc.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF). The reaction of 1-ethyl-2-phenyl-1H-imidazole with the Vilsmeier reagent could potentially introduce a formyl group onto the phenyl ring. However, the regioselectivity of this electrophilic aromatic substitution would need to be carefully controlled to favor the desired meta-position. The imidazole ring itself is also susceptible to formylation, which could lead to a mixture of products.

Another approach would be the directed ortho-metalation of a suitable precursor, followed by quenching with a formylating agent. This strategy offers high regioselectivity but requires a directing group on the phenyl ring.

Optimization of Reaction Conditions and Catalyst Systems (e.g., Catalyst-Free, Microwave-Assisted)

Modern synthetic methods offer opportunities to optimize the synthesis of this compound by improving reaction times, yields, and environmental friendliness.

Catalyst-Free Synthesis: Several multi-component reactions for the synthesis of imidazoles can be performed under catalyst-free conditions, often by simply heating the reactants in a suitable solvent or even under solvent-free conditions. beilstein-journals.org This simplifies the workup procedure and reduces the cost and environmental impact of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. Both the initial imidazole ring formation and the subsequent N-alkylation step can benefit from microwave heating. Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijprajournal.com For N-alkylation, microwave conditions can significantly reduce the time required for the reaction to go to completion. organic-chemistry.org

Table 3: Optimization Strategies for the Synthesis of Imidazole Derivatives
MethodApplicationAdvantages
Catalyst-Free Imidazole ring formationReduced cost, simplified workup, environmentally friendly. beilstein-journals.org
Microwave-Assisted Imidazole ring formation, N-alkylationReduced reaction times, improved yields, cleaner reactions. ijprajournal.com

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound necessitates careful control over the arrangement of substituents on both the imidazole and benzene (B151609) rings. While literature specifically detailing the stereoselective and regioselective synthesis of this exact compound is limited, the strategic considerations can be thoroughly analyzed by examining established methodologies for constructing its core components: the 1,2-disubstituted imidazole and the meta-substituted benzaldehyde.

Regioselective Considerations

Regioselectivity is a critical aspect in the synthesis of this compound, primarily concerning the precise placement of the ethyl group on one of the imidazole nitrogen atoms and the formylphenyl group at the C2 position. The main regiochemical challenges arise during the formation of the 1-ethyl-2-aryl imidazole core.

Two principal retrosynthetic pathways highlight these challenges:

N-Alkylation of a Pre-formed Imidazole Ring: A common strategy involves the initial synthesis of 2-(3-formylphenyl)-1H-imidazole, followed by N-alkylation to introduce the ethyl group. The key challenge here is controlling the site of alkylation. The precursor, 2-(3-formylphenyl)-1H-imidazole, is an unsymmetrical molecule with two distinct nitrogen atoms (N1 and N3). Alkylation can potentially lead to two different constitutional isomers: the desired 1-ethyl-2-(3-formylphenyl)-1H-imidazole and the undesired 1-ethyl-2-(3-formylphenyl)-1H-imidazole.

The regiochemical outcome of N-alkylation is influenced by several factors otago.ac.nz:

Steric Hindrance: The substituent at the C2 position can sterically hinder the adjacent N1 atom, directing the incoming alkyl group to the more accessible N3 atom.

Electronic Effects: The electronic nature of the C2 substituent influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen.

Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the ratio of N1 to N3 alkylation. For instance, reactions proceeding via the imidazole anion (under basic conditions) may favor attack at the less sterically hindered nitrogen otago.ac.nz.

ConditionFactorFavored ProductRationale
Basic (e.g., NaH in THF)Steric HindranceAlkylation at the less hindered nitrogen (N1 vs. N3)The bulky substituent at C2 makes the adjacent nitrogen less accessible to the electrophile. beilstein-journals.org
Neutral/AcidicTautomer EquilibriumDepends on the stability of the tautomersAlkylation occurs on the more stable or more reactive tautomer present in the equilibrium. otago.ac.nz
Mitsunobu ConditionsMechanism-DependentOften favors the thermodynamically less stable isomer (e.g., N2 in indazoles)The reaction proceeds through a different mechanism involving a phosphonium (B103445) intermediate, which can alter selectivity. beilstein-journals.org

Construction of the Imidazole Ring: An alternative approach involves building the imidazole ring from acyclic precursors that already contain the required substituents. The regioselectivity is then determined by the choice of the synthetic method. For example, in the Debus-Radziszewski imidazole synthesis, which involves a dicarbonyl compound, an aldehyde, and ammonia, the final substitution pattern is dictated by the specific reactants used. To achieve the desired 1,2-disubstitution pattern, a modified approach using a primary amine (ethylamine) instead of ammonia would be necessary, alongside 3-formylbenzaldehyde and a suitable 1,2-dicarbonyl compound. The regiochemical outcome would depend on the specific condensation sequence.

Palladium-catalyzed direct arylation methods have also been developed for the regioselective synthesis of 1,5-diaryl-1H-imidazoles, indicating that transition metal catalysis can be a powerful tool for controlling the position of aryl groups on the imidazole ring nih.gov. A similar strategy could potentially be adapted for the C2-arylation of a 1-ethyl-1H-imidazole precursor with a suitable 3-formylphenyl halide or equivalent.

Stereoselective Considerations

The target molecule, this compound, is achiral and does not possess any stereocenters or elements of planar or axial chirality. Therefore, stereoselectivity is not a consideration in its direct synthesis.

However, the field of asymmetric synthesis offers strategies that could be relevant for producing chiral derivatives of this compound. Recent advancements have focused on the catalytic enantioselective synthesis of axially chiral imidazoles, where restricted rotation around a C-N or C-C bond creates a stable chiral axis researchgate.netacs.orgnih.gov. These methods often employ chiral catalysts, such as chiral phosphoric acids, in multicomponent reactions to control the stereochemical outcome nih.govresearchgate.net.

For instance, if a synthetic goal were to produce a chiral analogue of this compound, one might consider the following hypothetical approaches:

Asymmetric C-H Functionalization: A chiral catalyst could be used to directly and enantioselectively introduce a substituent onto the imidazole or benzaldehyde ring, creating a stereocenter.

Catalytic Asymmetric Coupling: If the imidazole-aryl bond is formed via a cross-coupling reaction (e.g., Suzuki coupling of an imidazole boronic acid with 3-bromobenzaldehyde), a chiral ligand on the metal catalyst could potentially induce atropisomerism if sufficiently bulky groups were present adjacent to the newly formed bond.

Stereospecific Transformations of Precursors: If a starting material, such as a boronic ester, were prepared in an enantioenriched form, subsequent reactions could proceed stereospecifically to transfer that chirality to the final product researchgate.netnih.gov.

These considerations remain theoretical for the parent compound but are crucial in the broader context of medicinal chemistry, where specific stereoisomers of a drug molecule often exhibit different pharmacological activities.


Chemical Reactivity and Transformational Pathways

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and oxidations.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This reactivity is fundamental to many synthetic transformations.

Hydride Reductions: The reduction of the aldehyde functionality to a primary alcohol can be efficiently achieved using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and proceed under mild conditions. google.comchadsprep.com The general transformation involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 1: Representative Hydride Reductions of Aldehydes

Aldehyde Substrate Reducing Agent Solvent Product Ref.
Benzaldehyde (B42025) NaBH₄ Methanol Benzyl alcohol google.com

This table presents analogous reactions to illustrate the expected outcome for this compound.

Grignard Additions: The reaction of this compound with Grignard reagents (R-MgX) provides a versatile route to secondary alcohols. The alkyl or aryl group from the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon to form a new carbon-carbon bond. nih.govresearchgate.net Subsequent acidic workup protonates the intermediate alkoxide to yield the alcohol product. The choice of the Grignard reagent determines the nature of the substituent introduced.

Table 2: Examples of Grignard Additions to Aldehydes

Aldehyde Substrate Grignard Reagent Solvent Product Ref.
1-Methyl-1H-imidazole-5-carbaldehyde Undecylmagnesium bromide THF 1-(1-Methyl-1H-imidazol-5-yl)dodecan-1-ol nih.gov

This table showcases analogous reactions to predict the reactivity of this compound.

The aldehyde group readily participates in condensation reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon double bonds.

Schiff Base Formation: The reaction of this compound with primary amines yields imines, commonly known as Schiff bases. chemrevlett.commediresonline.org This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. Schiff bases are important intermediates in organic synthesis and are also of interest for their biological activities.

Table 3: Schiff Base Formation with Substituted Benzaldehydes

Aldehyde Substrate Amine Catalyst Product Ref.
4-(Imidazol-1-yl)benzaldehyde 2-Toluidine - (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine

This table provides examples of analogous reactions to infer the behavior of this compound.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. tandfonline.comtue.nlresearchgate.netresearchgate.netnih.gov This reaction is a classic method for the formation of carbon-carbon double bonds and can be used to synthesize a variety of α,β-unsaturated compounds.

Table 4: Knoevenagel Condensation of Benzaldehyde Derivatives

Aldehyde Substrate Active Methylene Compound Catalyst Product Ref.
Syringaldehyde Malonic acid Ammonium bicarbonate Sinapinic acid tandfonline.comtue.nl

This table illustrates analogous reactions to predict the outcome for this compound.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(1-Ethyl-1H-imidazol-2-yl)benzoic acid. A variety of oxidizing agents can be employed for this transformation, with common choices including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). mdpi.com Green chemistry approaches utilizing hydrogen peroxide with a selenium catalyst have also been developed for the oxidation of aldehydes to carboxylic acids. mdpi.com

Table 5: Oxidation of Benzaldehyde Derivatives

Aldehyde Substrate Oxidizing Agent Conditions Product Ref.
Benzaldehyde H₂O₂ / (PhSe)₂ Water, rt Benzoic acid mdpi.com

This table presents analogous reactions to demonstrate the expected oxidation of this compound.

Reactions Involving the Imidazole (B134444) Heterocycle

The imidazole ring in this compound is an aromatic heterocycle that can undergo substitution reactions. The presence of the ethyl group at the N1 position and the benzaldehyde group at the C2 position influences the regioselectivity of these reactions.

The imidazole ring is generally considered to be an electron-rich aromatic system, making it susceptible to electrophilic attack. lkouniv.ac.inwikipedia.orgyoutube.commasterorganicchemistry.com However, the precise conditions and regioselectivity of such reactions on a 1,2-disubstituted imidazole like the one in the title compound are not extensively documented. In general, electrophilic substitution on imidazoles occurs preferentially at the C4 and C5 positions. The electronic nature of the substituents at N1 and C2 will dictate the preferred position of attack. The benzaldehyde substituent at C2 is electron-withdrawing, which would deactivate the ring towards electrophilic attack.

Due to the deactivating nature of the 2-substituent, forcing conditions may be required for electrophilic aromatic substitution. Reactions such as nitration, sulfonation, and halogenation would be expected to proceed at either the C4 or C5 position, or lead to a mixture of isomers.

Direct nucleophilic substitution on the imidazole ring is generally difficult unless an activating group is present. However, the introduction of a leaving group, such as a halogen, at one of the ring carbons can facilitate subsequent nucleophilic displacement.

Halogenation: The halogenation of imidazoles can proceed through different mechanisms depending on the reaction conditions. csic.esresearchgate.netnih.gov While direct electrophilic halogenation is possible, nucleophilic halogenation can be achieved on activated imidazole derivatives, such as imidazole N-oxides. For this compound, a potential route to a halogenated derivative could involve a multi-step sequence, for example, via lithiation of the imidazole ring followed by quenching with a halogenating agent.

Amination: The introduction of an amino group onto the imidazole ring can be accomplished through various synthetic strategies. nih.govrsc.orguni-muenchen.de One common approach involves the displacement of a suitable leaving group, such as a halide, by an amine nucleophile. Alternatively, metal-catalyzed amination reactions have been developed for the synthesis of aminoimidazoles. nih.govrsc.org For the title compound, functionalization at the C4 or C5 position with a halogen would likely be the prerequisite for a subsequent nucleophilic amination reaction.

Ring-Opening and Rearrangement Processes

The imidazole ring is generally a stable aromatic system, and its ring-opening is not a common transformation under typical synthetic conditions. However, under forcing conditions, such as strong alkaline environments, the imidazole ring can be susceptible to cleavage. For instance, studies on related purine (B94841) systems, like 7-methylguanosine, have shown that the imidazole ring can undergo alkaline-induced opening. nih.gov This process typically involves nucleophilic attack by hydroxide (B78521) ions, leading to the formation of formamidopyrimidine derivatives. nih.gov While direct evidence for this compound is not available, it is plausible that under harsh basic conditions, a similar ring-opening could occur, initiated by nucleophilic attack at the C2 position of the imidazole ring, which is activated by the adjacent phenyl group.

Rearrangement processes for this specific molecule are not extensively documented. However, rearrangements involving ortho-substituted benzaldehydes are known. For example, acid-catalyzed rearrangements of o-(pivaloylaminomethyl)benzaldehydes have been observed to proceed through an isoindole intermediate. While the imidazole substituent is in the meta position in the target molecule, the general principle of intramolecular interactions leading to rearrangement under specific (e.g., acidic) conditions could potentially lead to unforeseen molecular reorganizations.

Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki-Miyaura)

The benzaldehyde and imidazole rings in this compound offer several positions for carbon-carbon bond formation via cross-coupling reactions. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates using a palladium catalyst, is a powerful tool for this purpose. nih.govnih.govresearchgate.net

To engage in a Suzuki-Miyaura reaction, this compound would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, on either the benzaldehyde or imidazole ring. For example, if a bromo- or iodo-substituent were introduced onto the benzaldehyde ring, it could readily participate in a palladium-catalyzed cross-coupling with a variety of aryl- or vinyl-boronic acids. The imidazole moiety can act as a directing group and may influence the reactivity and regioselectivity of such reactions. nih.gov The presence of unprotected nitrogen-rich heterocycles can sometimes inhibit palladium catalysts, but effective protocols for the Suzuki-Miyaura coupling of unprotected haloimidazoles have been developed. nih.govresearchgate.net

The general conditions for such a reaction would involve a palladium catalyst, a base, and a suitable solvent system. The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with potentially coordinating substrates like imidazoles. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions This table presents plausible reaction outcomes based on established Suzuki-Miyaura coupling methodologies.

Starting Material (Halogenated Derivative)Boronic AcidCatalyst SystemProduct
3-(1-Ethyl-1H-imidazol-2-yl)-5-bromobenzaldehydePhenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenyl-3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde
2-(3-Bromophenyl)-1-ethyl-1H-imidazole4-Formylphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄This compound
3-(1-Ethyl-1H-imidazol-2-yl)-4-iodobenzaldehydeThiophene-2-boronic acidPd(OAc)₂, P(o-tolyl)₃, K₃PO₄3-(1-Ethyl-1H-imidazol-2-yl)-4-(thiophen-2-yl)benzaldehyde

Intramolecular Cyclization and Annulation Reactions

The structure of this compound is well-suited for intramolecular cyclization and annulation reactions, which are key strategies for building complex polycyclic heterocyclic systems. The imidazole ring can act as an internal nucleophile or as a directing group for C-H activation, leading to the formation of new rings.

Transition metal-catalyzed annulation reactions of 2-arylimidazoles with various coupling partners are a well-established method for constructing fused imidazole systems. acs.orgresearchgate.netresearchgate.net For example, ruthenium(II)-catalyzed [4+2] annulation of 2-arylimidazoles with alkynes or alkenes can lead to the formation of imidazo[2,1-a]isoquinoline (B1217647) derivatives. researchgate.net In the case of this compound, if the aldehyde group were first converted to an alkyne or another suitable functional group, an intramolecular C-H activation/annulation cascade could be envisioned.

Furthermore, if a reactive group is introduced at the ortho-position of the benzaldehyde ring (the 2- or 4-position), intramolecular cyclization involving the imidazole nitrogen is possible. For instance, a 2-ethynylbenzaldehyde (B1209956) derivative could undergo tandem cyclization with an ortho-diamine to form isoquinoline-fused benzimidazoles. acs.org Similarly, intramolecular cyclization of alkylimidazoles containing an electrophilic side chain can lead to the formation of fused-ring systems. uiowa.edu

Table 2: Potential Intramolecular Cyclization/Annulation Pathways

Reaction TypeRequired Modification of SubstratePotential Product Class
Ru(II)-Catalyzed AnnulationConversion of aldehyde to alkyneFused Imidazo-polyheterocycles
Electrophilic Tandem CyclizationIntroduction of an ethynyl (B1212043) group at the 2-positionFused Isoquinoline-imidazoles
Intramolecular Aldol-like CondensationIntroduction of a β-keto amide on the N-ethyl groupImidazole-functionalized γ-lactams

Derivatization for Enhanced Functionality and Specific Applications

Both the aldehyde and the imidazole functionalities of this compound can be readily derivatized to introduce new properties or to prepare the molecule for specific applications, such as in medicinal chemistry or materials science. nih.govresearchgate.netwjpsonline.com

The aldehyde group is a prime site for derivatization. It can be:

Oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

Reduced to a primary alcohol, providing a site for etherification or esterification.

Converted to an imine or oxime through condensation with primary amines or hydroxylamine, respectively. These derivatives can be valuable intermediates or possess biological activity themselves. sphinxsai.com

Used in condensation reactions , such as the Knoevenagel or Wittig reactions, to form carbon-carbon double bonds, extending the conjugation of the system.

The imidazole ring also offers several opportunities for functionalization:

Electrophilic substitution: While the imidazole ring is electron-rich, electrophilic substitution (e.g., nitration, halogenation) can be challenging and may require specific conditions to control regioselectivity. wjpsonline.compharmaguideline.com

N-Alkylation/Acylation: The N-1 position is already substituted with an ethyl group. The other nitrogen (N-3) can be quaternized by reaction with alkyl halides, forming imidazolium (B1220033) salts. wjpsonline.com

C-H Functionalization: Direct C-H functionalization at the C4 or C5 positions of the imidazole ring is a modern strategy to introduce new substituents without pre-functionalization. nih.govacs.org

This versatility allows for the synthesis of a wide array of derivatives with tailored electronic, steric, and pharmacological properties.

Table 3: Summary of Potential Derivatization Reactions

Functional GroupReagent/Reaction TypeResulting Functional Group/Derivative
AldehydeKMnO₄ or other oxidizing agentsCarboxylic acid
AldehydeNaBH₄ or other reducing agentsPrimary alcohol
AldehydeR-NH₂ (Primary amine)Imine (Schiff base)
AldehydeWittig reagent (Ph₃P=CHR)Alkene
Imidazole RingAlkyl halide (e.g., CH₃I)Imidazolium salt (quaternization at N-3)
Imidazole RingNBS, NCSHalogenated imidazole

Based on a comprehensive search for scientific literature, specific experimental spectroscopic data for the compound This compound is not available in the public domain. Detailed research findings, including 1D and 2D NMR spectra, FT-IR, and Raman data, which are essential for constructing the requested article, have not been published or are not accessible through the conducted searches.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for the specified outline, as the foundational experimental data required for the analysis is absent. An article focusing on the advanced spectroscopic and structural elucidation of a compound cannot be created without access to its specific spectral data.

Advanced Spectroscopic and Structural Elucidation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and photophysical properties of 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde. The molecule's constitution, featuring a benzaldehyde (B42025) moiety linked to an N-ethyl-imidazole ring, creates a conjugated system with distinct chromophoric behavior.

Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is primarily defined by the electronic transitions within its aromatic and heterocyclic components. The key chromophores are the benzaldehyde system and the imidazole (B134444) ring. The spectrum is expected to display strong absorption bands corresponding to π → π* transitions within the conjugated π-system, which encompasses both rings. Computational studies on similar structures like imidazole-2-carboxaldehyde show strong absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net

Additionally, the carbonyl group (C=O) of the benzaldehyde moiety introduces a weaker absorption band at a longer wavelength, which is attributed to an n → π* transition. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. For benzaldehyde derivatives, these transitions are well-documented. researchgate.net The combination of these chromophores results in a complex spectrum where these transitions may overlap.

Fluorescence spectroscopy reveals the molecule's behavior upon relaxation from an excited electronic state. Following absorption of a photon, the molecule can emit light, typically at a longer wavelength than the absorbed light (a phenomenon known as Stokes shift). For related fluorescent probes, such as 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde, a large Stokes' shift is observed, which is indicative of a significant structural rearrangement in the excited state and a polar charge-transfer character. nih.gov The fluorescence quantum yield, a measure of the efficiency of the emission process, is highly dependent on the molecular structure and environment.

Electronic TransitionAssociated ChromophoreExpected Wavelength RangeRelative Intensity
π → πBenzene (B151609) Ring, Imidazole Ring220-300 nmHigh
n → πCarbonyl Group (C=O)>300 nmLow

Solvatochromic Effects and Environmental Sensitivity

Solvatochromism is the change in a substance's color—and more broadly, its absorption and emission spectra—when dissolved in different solvents. wikipedia.org This phenomenon is a powerful tool for probing the electronic ground and excited states of a molecule. Donor-acceptor molecules often exhibit strong solvatochromism due to changes in their dipole moment upon electronic excitation. nih.gov

In this compound, the imidazole ring can act as an electron-donating group, while the benzaldehyde moiety functions as an electron-accepting group. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation. The extent of this charge transfer and the resulting change in dipole moment make the molecule's spectroscopic properties sensitive to the polarity of its solvent environment.

Absorption Spectroscopy : In solvents of increasing polarity, a bathochromic (red) shift is often observed for the π → π* transition if the excited state is more polar than the ground state. researchgate.net

Fluorescence Spectroscopy : The solvatochromic effect is typically more pronounced in emission spectra. nih.gov As solvent polarity increases, the more polar, charge-transfer excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a significant bathochromic shift in the fluorescence emission. rsc.orgnih.gov Studies on structurally related benzoimidazole-based donor-acceptor molecules confirm that increasing solvent polarity leads to a larger Stokes shift in the emission band. rsc.org

SolventPolarity (Dielectric Constant, ε)Expected Absorption Shift (λabs)Expected Fluorescence Shift (λem)
Hexane1.9Reference (Shortest λ)Reference (Shortest λ)
Dichloromethane9.1Slight Bathochromic ShiftModerate Bathochromic Shift
Ethanol24.6Moderate Bathochromic ShiftSignificant Bathochromic Shift
Acetonitrile37.5Significant Bathochromic ShiftLarge Bathochromic Shift

Mass Spectrometry (High-Resolution Mass Spectrometry and Fragmentation Analysis)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass of the protonated molecule, [C₁₂H₁₂N₂O + H]⁺, can be calculated and compared with the experimental value.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic ions. While direct studies on the title compound are not widely published, a plausible fragmentation pattern can be inferred from the known behavior of imidazole and benzaldehyde derivatives. nih.govresearchgate.net

The molecular ion would likely undergo fragmentation through several key pathways:

Loss of the Ethyl Group : Cleavage of the N-ethyl bond would result in the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄), leading to a significant fragment ion.

Fragmentation of the Aldehyde : The benzaldehyde moiety can lose a formyl radical (•CHO) or a molecule of carbon monoxide (CO).

Cleavage of the Inter-ring Bond : The single bond connecting the phenyl and imidazole rings can cleave, generating ions corresponding to each of the two ring systems.

Imidazole Ring Fragmentation : The imidazole ring itself is relatively stable but can undergo fragmentation, often characterized by the loss of small molecules like hydrogen cyanide (HCN). researchgate.net Studies on other imidazole derivatives show that the ring often remains intact while its substituents are lost. nih.gov

Proposed Fragment IonFormulam/z (Monoisotopic)Plausible Origin (Neutral Loss)
[M+H]⁺C₁₂H₁₃N₂O⁺201.1022Molecular Ion
[M-C₂H₄+H]⁺C₁₀H₉N₂O⁺173.0709Loss of ethene
[M-CHO]⁺C₁₁H₁₁N₂⁺171.0917Loss of formyl radical
[C₇H₅O]⁺C₇H₅O⁺105.0335Benzoyl cation
[C₅H₇N₂]⁺C₅H₇N₂⁺95.06041-Ethyl-1H-imidazolium cation

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A key structural parameter is the dihedral angle between the mean planes of the imidazole and phenyl rings. This angle is crucial as it dictates the degree of π-conjugation between the two aromatic systems, which in turn influences the electronic and photophysical properties. For 4-(1H-imidazol-1-yl)benzaldehyde, this angle is reported to be 24.58 (7)°. nih.gov A similar non-planar conformation is expected for the title compound due to steric hindrance between the ortho-hydrogens of the two rings.

The supramolecular architecture, or how the molecules pack in the crystal lattice, would be governed by a network of non-covalent interactions. Based on related structures, the packing would likely be stabilized by:

Weak Hydrogen Bonds : C—H···N and C—H···O interactions are expected, where hydrogen atoms from the phenyl or ethyl groups interact with the nitrogen atoms of the imidazole ring or the oxygen atom of the carbonyl group. nih.gov

π-π Stacking : Interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Structural ParameterPredicted Feature / ValueSignificance
Molecular ConformationNon-planarSteric hindrance between rings.
Dihedral Angle (Phenyl-Imidazole)~20-45°Affects π-conjugation and electronic properties. nih.gov
Supramolecular InteractionsC—H···N, C—H···O hydrogen bonds, π-π stackingGovern crystal packing and solid-state stability. nih.govresearchgate.net

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide array of properties can be derived. tandfonline.com For imidazole (B134444) derivatives, DFT has been successfully used to analyze molecular structures, electronic characteristics, and reactivity. nih.gov

A crucial first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde, which has rotatable bonds connecting the ethyl group, the imidazole ring, and the benzaldehyde (B42025) moiety, multiple stable conformations may exist.

Illustrative Table for Conformational Analysis: This table illustrates the type of data that would be generated from a conformational analysis. The values are hypothetical.

ConformerDihedral Angle 1 (Ethyl-Imidazole, degrees)Dihedral Angle 2 (Imidazole-Benzaldehyde, degrees)Relative Energy (kcal/mol)
1 (Global Minimum)178.545.20.00
2-65.344.81.25
3179.1-135.02.10

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be easily excited. researchgate.net Analysis of the spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation and acceptance. For this compound, one would expect the HOMO to have significant contributions from the electron-rich imidazole ring, while the LUMO would likely be localized on the benzaldehyde moiety, which contains the electron-withdrawing aldehyde group.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface, with colors indicating different potential values. Typically, red regions signify negative electrostatic potential (areas rich in electrons, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials.

For this compound, an MESP map would likely show a strongly negative potential around the oxygen atom of the aldehyde group and the nitrogen atoms of the imidazole ring, identifying these as the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and hydrogens on the aromatic rings would exhibit a positive potential. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and understanding how the molecule might interact with biological receptors or other reactants. tandfonline.comnih.gov

DFT provides a framework for quantifying chemical concepts like hardness, softness, and electronegativity, which are known as global reactivity descriptors.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft."

Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule's electron cloud can be polarized. Soft molecules tend to be more reactive.

Fukui Functions are local reactivity descriptors. They indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint the most reactive sites with greater precision than MESP maps alone.

These descriptors provide a quantitative basis for predicting the reactivity and stability of this compound. researchgate.net

Illustrative Table for Calculated Electronic Properties and Reactivity Descriptors: This table shows representative data that would be obtained from DFT calculations. The values are hypothetical.

ParameterValueUnit
EHOMO-6.21eV
ELUMO-1.85eV
HOMO-LUMO Gap (ΔE)4.36eV
Hardness (η)2.18eV
Softness (S)0.459eV-1
Electronegativity (χ)4.03eV
Electrophilicity Index (ω)3.72eV

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent effects, Molecular Dynamics (MD) simulations can explore its dynamic behavior in an explicit solvent environment over time. In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces on each atom are calculated using classical mechanics. Newton's equations of motion are then solved to simulate the movement of every atom over a period, typically nanoseconds to microseconds.

For this compound, an MD simulation would reveal how the molecule tumbles and changes its conformation in solution. It would also provide detailed information about the hydration shell, showing how water molecules arrange themselves around the solute and form hydrogen bonds. This information is critical for understanding solubility, transport properties, and how the molecule presents itself to potential binding partners in a biological context. tandfonline.com

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Design and Coordination Modes of 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

The molecule this compound possesses two primary donor sites for coordination to metal ions: the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the aldehyde group. The interplay between these two sites, along with the steric and electronic effects of the ethyl and phenyl substituents, dictates its behavior as a ligand.

N-Donor Capabilities of the Imidazole Ring

The imidazole ring is a classic N-donor ligand in coordination chemistry. The lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position of the imidazole ring is readily available for coordination to a metal center. In this compound, the nitrogen at the 3-position is the primary site for metal binding. The ethyl group at the 1-position does not significantly hinder this coordination sterically and can influence the electronic properties of the ring. Imidazole and its derivatives are known to form stable complexes with a wide range of transition metals. wikipedia.org The coordination of the imidazole nitrogen is a fundamental interaction in many metalloproteins, such as in the binding of histidine residues to metal ions. wikipedia.org

O-Donor Capabilities of the Aldehyde Oxygen

The aldehyde functional group provides a secondary potential coordination site through its carbonyl oxygen atom. The lone pairs on the oxygen atom can donate to a Lewis acidic metal center. While aldehydes are generally weaker donors than imidazoles, the participation of the aldehyde oxygen in coordination is well-documented, particularly when it leads to the formation of a stable chelate ring.

Chelating and Bridging Ligand Architectures

The relative positioning of the imidazole nitrogen and the aldehyde oxygen in this compound allows for a variety of coordination modes.

Monodentate Coordination: The ligand can act as a simple monodentate ligand, coordinating to a metal center solely through the imidazole nitrogen. This is a common coordination mode for imidazole derivatives, particularly when the metal ion has a preference for nitrogen donors or when steric factors prevent chelation. jocpr.com

Bidentate Chelating Coordination: The ligand has the potential to act as a bidentate chelating ligand, coordinating to a single metal center through both the imidazole nitrogen and the aldehyde oxygen. This would result in the formation of a six-membered chelate ring, which is generally stable. The planarity of the benzaldehyde (B42025) and imidazole rings would influence the geometry of the resulting complex.

Bridging Coordination: this compound could also function as a bridging ligand, connecting two or more metal centers. This could occur in several ways:

The imidazole ring could bridge two metal centers, a mode observed in some polynuclear metal complexes.

The ligand could coordinate to one metal via the imidazole nitrogen and to a second metal via the aldehyde oxygen. This would lead to the formation of coordination polymers or discrete polynuclear complexes.

The formation of these different architectures would depend on factors such as the nature of the metal ion, the counter-anion, the solvent system used for synthesis, and the stoichiometry of the reaction.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the preparation of coordination compounds. Characterization would involve a combination of spectroscopic and analytical techniques to elucidate the structure and properties of the resulting complexes.

Transition Metal Complexes

Based on the known chemistry of similar imidazole-based ligands, this compound is expected to form complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II).

General Synthetic Approach: A typical synthesis would involve the reaction of the ligand with a metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent such as ethanol, methanol, or acetonitrile. The reaction mixture would be stirred, possibly with gentle heating, to facilitate complex formation. The resulting complex might precipitate from the solution or be isolated by slow evaporation of the solvent.

Expected Characterization Findings:

Infrared (IR) Spectroscopy: Coordination of the imidazole nitrogen would be expected to cause a shift in the C=N stretching vibration of the imidazole ring. If the aldehyde oxygen is also coordinated, a shift in the C=O stretching frequency to a lower wavenumber would be anticipated.

UV-Vis Spectroscopy: The electronic spectra of the complexes would provide information about the coordination geometry around the metal center. For example, d-d transitions in the visible region are characteristic of many first-row transition metal complexes.

Elemental Analysis: This would be used to confirm the empirical formula of the synthesized complexes.

While no specific data tables for complexes of this compound are available, the following table provides a hypothetical representation of expected IR spectral shifts upon coordination, based on general principles.

Functional GroupTypical IR Frequency (cm⁻¹) (Free Ligand)Expected Shift upon Coordination
Imidazole C=N Stretch~1500-1600Shift to higher or lower frequency
Aldehyde C=O Stretch~1680-1700Shift to lower frequency

This table is illustrative and not based on experimental data for the specific compound.

Main Group and Lanthanide Complexes

The formation of complexes with main group elements and lanthanides is also conceivable. The hard-soft acid-base (HSAB) principle would suggest that the nitrogen and oxygen donor atoms of the ligand would favor coordination with harder metal ions.

Main Group Complexes: Main group elements with sufficient Lewis acidity could form adducts with this compound. The coordination chemistry of main group elements is diverse, and the resulting structures could range from simple molecular adducts to more complex polymeric networks.

Lanthanide Complexes: Lanthanide ions are hard Lewis acids with a high affinity for oxygen and nitrogen donors. The ligand could potentially sensitize the luminescence of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺) by absorbing UV light and transferring the energy to the metal center (the "antenna effect"). This would make such complexes interesting for applications in materials science and bio-imaging. The synthesis would typically involve the reaction of the ligand with a lanthanide salt in a suitable solvent. The characterization would focus on luminescence spectroscopy in addition to the techniques mentioned for transition metal complexes.

In the absence of specific experimental data, the exploration of the coordination chemistry of this compound remains a promising area for future research. The versatile nature of its donor atoms suggests that a wide array of novel metal complexes with interesting structural and functional properties could be synthesized and characterized.

Structural Analysis of Metal Complexes (e.g., Coordination Geometry, Bond Lengths, Angles)

A thorough review of available scientific literature reveals a notable absence of specific studies detailing the synthesis and structural analysis of metal complexes involving the ligand this compound. Consequently, there is no published crystallographic data, which would provide precise information on coordination geometries, metal-ligand bond lengths, and bond angles for complexes of this particular compound.

In a broader context, metal complexes featuring substituted imidazole and benzaldehyde moieties exhibit a wide range of coordination modes. The nitrogen atom of the imidazole ring typically acts as a primary coordination site. The coordination number and geometry around the central metal ion are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the co-ligands, and the reaction conditions. Common geometries observed for transition metal complexes with imidazole-based ligands include tetrahedral, square planar, and octahedral configurations. For instance, zinc(II) complexes with imidazole ligands often adopt a distorted tetrahedral geometry.

Without experimental data for this compound, any discussion of specific structural parameters would be speculative. Further research, including single-crystal X-ray diffraction studies, is necessary to elucidate the precise structural characteristics of its metal complexes.

Electronic and Magnetic Properties of Metal Complexes

Similarly, the electronic and magnetic properties of metal complexes are intrinsically linked to their structural and electronic framework, including the identity of the metal ion and the ligand field environment. As there are no specific studies on the metal complexes of this compound, direct experimental data on their electronic spectra, magnetic susceptibility, or other related properties are not available.

Generally, the electronic properties of transition metal complexes with imidazole-containing ligands are investigated using techniques such as UV-Vis spectroscopy, which provides insights into d-d electronic transitions and charge-transfer bands. The magnetic properties are dependent on the number of unpaired electrons in the metal's d-orbitals. Paramagnetic behavior is common in complexes with unpaired electrons, and the effective magnetic moment can be determined through magnetic susceptibility measurements. For example, octahedral Ni(II) complexes with imidazole ligands typically exhibit paramagnetism corresponding to two unpaired electrons. However, without synthesized and characterized complexes of this compound, a detailed analysis of their electronic and magnetic behavior remains unfeasible.

Applications in Metallosupramolecular Chemistry

Despite this potential, the scientific literature does not currently contain reports on the application of this compound in the field of metallosupramolecular chemistry. The exploration of this ligand in the self-assembly of higher-order structures represents an open area for future research.

Biological Activity and Mechanistic Insights Non Clinical

In Vitro Studies for Molecular Target Identification

No publicly available in vitro studies have been identified that investigate the molecular targets of 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde.

Enzymatic Inhibition or Activation Profiles (e.g., Kinases, Dioxygenases)

There is no available data on the enzymatic inhibition or activation profile of this compound.

Receptor Binding Assays and Affinity Determination

Information regarding the receptor binding affinity of this compound is not present in the current scientific literature.

Cellular Mechanistic Investigations (in relevant cell lines)

No cellular mechanistic investigations for this compound in any cell lines have been reported in published research.

Cell Cycle Progression Analysis

There are no available studies detailing the effects of this compound on cell cycle progression.

Apoptosis Induction and Programmed Cell Death Pathways

The potential for this compound to induce apoptosis or its effects on programmed cell death pathways have not been documented.

Analysis of Intracellular Biochemical Pathways

There is no research available on the impact of this compound on intracellular biochemical pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution

There are no published structure-activity relationship (SAR) studies specifically investigating this compound. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Such studies would typically involve the synthesis and biological testing of a series of analogues of the target compound to identify key structural features responsible for its activity and to optimize its properties. The absence of such research indicates that the mechanistic basis of any potential biological effect of this compound remains unelucidated.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

A search of scientific databases reveals no molecular docking or molecular dynamics simulation studies performed on this compound. These computational techniques are instrumental in predicting and analyzing the binding of a ligand to a biological target, such as a protein or enzyme. Without such studies, it is not possible to hypothesize about its potential molecular targets or the nature of its interactions at an atomic level.

Investigation of Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

There is no experimental data available that details the interactions of this compound with any biomolecules. Investigations using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or various biophysical assays would be necessary to determine if and how this compound interacts with proteins or nucleic acids. The lack of such data means that its mechanism of action at a molecular level is entirely unknown.

Applications in Materials Science and Catalysis

Organic Electronic Materials and Optoelectronics

Imidazole (B134444) derivatives are increasingly recognized for their utility in organic electronic materials due to their excellent charge transport properties, thermal stability, and tunable electronic characteristics. tandfonline.com

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Derivatives of imidazole are widely used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). tandfonline.com They can function as electron-transporting materials, host materials for phosphorescent emitters, or as fluorescent emitters themselves. The imidazole core, being electron-deficient, facilitates electron injection and transport, which is crucial for efficient OLED performance. tandfonline.com

Carbazole-imidazole derivatives, for instance, have been developed as bipolar host materials and deep-blue emitters. In one study, non-doped OLEDs using such materials exhibited deep-blue emission with high external quantum efficiencies (EQE) of up to 4.43%. nih.gov The twisted structure of some imidazole derivatives helps in achieving wide band-gaps necessary for deep-blue emission. nih.gov Furthermore, phenanthroimidazole-containing emitters have been shown to be effective in producing efficient deep-blue OLEDs. researchgate.net

While less common in Organic Solar Cells (OSCs), the tunable electronic properties of imidazole derivatives suggest their potential as components in donor or acceptor materials. Their ability to be functionalized allows for the modification of energy levels (HOMO/LUMO) to optimize charge separation and transport within a solar cell device.

Table 1: Performance of Selected Imidazole Derivatives in OLEDs

Imidazole Derivative TypeRole in OLEDEmission ColorMaximum External Quantum Efficiency (EQE)Commission Internationale de l'Éclairage (CIE) Coordinates
Carbazole-π-imidazoleEmitterDeep-Blue4.43%(0.159, 0.080) nih.gov
Diphenyl imidazole-carbazoleEmitterDeep-Blue1.1%(0.16, 0.08) mdpi.com
Phenanthroimidazole-TPEEmitterBlue3.69%Not Specified researchgate.net

Electrochromic Materials

Polymers containing imidazole moieties have been investigated for their electrochromic properties, which allow for a reversible change in color upon the application of an electrical potential. researchgate.net These materials are promising for applications such as smart windows, electronic paper, and displays.

For example, polymers derived from 5,10-bis(4-alkylthiophen-2-yl)-2-phenyl-1H-phenanthro[9,10-d] imidazole have been synthesized and shown to exhibit multi-electrochromic behavior. These polymer films can switch between different colors (e.g., light yellow, brown, and bluish-violet) with high optical contrast and good coloration efficiency. researchgate.net The stability of these polymers during repeated switching cycles is a key advantage for practical applications. researchgate.net

Optical Waveguiding and Photonic Applications

The unique photophysical properties of imidazole derivatives make them attractive candidates for applications in optical waveguiding and photonics. rsc.org Donor-acceptor-donor (D-A-D) structures based on 1H-benzo[d]imidazole have been synthesized and fabricated into single crystals that can act as optical waveguides. bohrium.commdpi.com These crystals have shown the ability to guide light with low optical loss coefficients. bohrium.com

Furthermore, imidazole-centered tripodal chromophores have been investigated for their nonlinear optical (NLO) properties, particularly two-photon absorption (2PA). rsc.org Molecules with large 2PA cross-sections are valuable for applications such as optical limiting, photodynamic therapy, and 3D microfabrication. rsc.org The 2PA properties can be tuned by modifying the substituents on the imidazole ring. rsc.org In situ photoconductivity measurements of single imidazole molecules have also been demonstrated in optical fiber break-junctions, highlighting their potential in molecular-scale optoelectronic devices. rsc.org

Corrosion Inhibition Mechanisms and Materials Protection

Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. kfupm.edu.sabohrium.com Their efficacy stems from the presence of heteroatoms (nitrogen) with lone pairs of electrons and the aromatic imidazole ring, which can adsorb onto the metal surface. kfupm.edu.sa This adsorption forms a protective film that isolates the metal from the corrosive medium. kfupm.edu.sa

The adsorption can occur through physical (electrostatic) or chemical interactions, with the latter involving the formation of coordinate bonds between the nitrogen atoms and the vacant d-orbitals of the metal. nih.gov Imidazole derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. kfupm.edu.sa The adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm. mdpi.com

Table 2: Corrosion Inhibition Efficiency of Imidazole Derivatives

Metal/AlloyCorrosive MediumInhibitor TypeMaximum Inhibition Efficiency
Carbon Steel3.5 wt.% NaCl (acidic)Imidazole derivative>90% nih.gov
Carbon SteelBrackish Water (1% NaCl)Imidazole-based ionic liquids~90% mdpi.com
Mild Steel1 M HClBenzimidazole derivatives>90% researchgate.net

Sensors and Probes for Chemical and Biological Detection

The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding makes imidazolyl benzaldehyde (B42025) derivatives excellent candidates for the development of chemical sensors and biological probes. tandfonline.comnih.gov These sensors often operate on the principle of a change in fluorescence or color upon binding with a specific analyte. nih.gov

For instance, pyrenoimidazolyl-benzaldehyde derivatives have been synthesized and shown to act as colorimetric and fluorescent sensors for fluoride (B91410) anions. bohrium.comnih.govresearchgate.net The interaction with fluoride can induce a significant color change or a ratiometric fluorescence response, allowing for the detection and quantification of the anion. bohrium.comnih.govresearchgate.net Other imidazole-based fluorescent probes have been developed for the detection of various cations, such as Fe2+, Cu2+, and Al3+, through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Catalytic Applications in Organic Transformations

Imidazole and its derivatives have found use as organocatalysts in a variety of organic reactions. ias.ac.in Their ability to act as both a weak base and a weak acid (amphoteric nature) allows them to catalyze reactions under mild and often environmentally friendly conditions. ias.ac.in

Imidazole has been employed as a catalyst in multicomponent reactions for the synthesis of diverse and complex heterocyclic compounds. rsc.org For example, it can catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from aromatic aldehydes, malononitrile, and phthalhydrazide (B32825) in an aqueous medium. ias.ac.in Copper(II) complexes with imidazole-containing ligands have also been used as catalysts for the synthesis of other imidazole derivatives. nih.govresearchgate.net The catalytic activity of imidazole is attributed to its ability to activate substrates through hydrogen bonding or by acting as a nucleophilic catalyst.

As Ligands in Transition Metal-Catalyzed Reactions

N-heterocyclic carbenes are a cornerstone of modern coordination chemistry and homogeneous catalysis, prized for their strong σ-donating properties and the stability they impart to metal complexes. beilstein-journals.orgscripps.edu They serve as ligands for a vast array of transition metals, including ruthenium, palladium, and rhodium, catalyzing critical reactions such as olefin metathesis, cross-coupling reactions, and cyclopropanation. uliege.bepageplace.de The electronic and steric properties of an NHC ligand can be precisely tuned by modifying the substituents on the imidazole ring.

Theoretically, the NHC derived from 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde would feature a benzaldehyde group. This functionality could potentially influence the catalytic activity of a metal center, or it could be used for post-coordination modification, for example, to immobilize the catalyst. Despite this potential, there are no specific reports of its use in forming transition metal complexes or its application in any catalyzed reactions.

Organocatalytic Roles for Green Chemistry Applications

Beyond their role as ligands, free N-heterocyclic carbenes are powerful organocatalysts, particularly known for their ability to induce Umpolung (polarity reversal) reactivity in aldehydes. beilstein-journals.org This has led to their use in a variety of carbon-carbon bond-forming reactions, such as the benzoin (B196080) condensation. The use of metal-free organocatalysts is a key tenet of green chemistry, as it often allows for milder reaction conditions and avoids toxic heavy metal waste. pageplace.de

The structure of this compound makes it a potential precursor for an NHC organocatalyst. However, the aldehyde group on the phenyl ring would likely interfere with reactions involving other aldehyde substrates, potentially leading to self-condensation or other side reactions. No studies have been published that explore or overcome these potential challenges, nor are there reports of its successful application in organocatalysis.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced Analogues with Tunable Properties

Currently, there is a notable absence of published research on the design and synthesis of advanced analogues derived from 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde. Future research endeavors could focus on systematic structural modifications to tune its physicochemical and electronic properties. Key areas for investigation would include:

Substitution on the Benzene (B151609) Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the benzaldehyde (B42025) ring could significantly impact the compound's reactivity and potential biological interactions.

Modification of the Ethyl Group: Altering the alkyl chain on the imidazole (B134444) nitrogen could influence the compound's lipophilicity and steric profile.

Functionalization of the Imidazole Ring: Exploring substitutions at the C4 and C5 positions of the imidazole ring could lead to novel analogues with distinct properties.

A systematic study of these modifications would be essential to establish structure-property relationships for this class of compounds.

Integration into Supramolecular Architectures and Nanomaterials

The integration of this compound into supramolecular architectures and nanomaterials remains an unexplored area of research. The presence of the imidazole and benzaldehyde moieties suggests potential for its use as a building block in coordination polymers, metal-organic frameworks (MOFs), and other self-assembling systems. Future research could investigate:

Coordination Chemistry: The nitrogen atoms of the imidazole ring could serve as coordination sites for metal ions, enabling the formation of novel supramolecular structures.

Hydrogen Bonding Interactions: The aldehyde group and the imidazole ring can participate in hydrogen bonding, which could be exploited for the design of self-assembling systems.

Surface Functionalization of Nanomaterials: The compound could potentially be used to functionalize the surface of nanoparticles, quantum dots, or other nanomaterials to impart specific recognition or catalytic properties.

Development of New Synthetic Methodologies and Green Chemistry Routes

While general methods for the synthesis of substituted imidazoles exist, there is a lack of literature focused on novel and green synthetic routes specifically for this compound. Future research could aim to develop more sustainable and efficient synthetic protocols. This could involve:

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the target molecule in a single step from simple precursors.

Catalytic Methods: Exploring the use of transition metal or organocatalysts to improve reaction efficiency and reduce waste.

Use of Greener Solvents: Investigating the use of water, ionic liquids, or deep eutectic solvents as alternatives to traditional volatile organic compounds.

The development of such methodologies would be crucial for the environmentally benign production of this compound and its analogues.

Advanced Mechanistic Studies in Biological Systems (non-clinical)

There are currently no published non-clinical mechanistic studies investigating the interactions of this compound in biological systems. The imidazole core is a common feature in many biologically active molecules, suggesting that this compound could have interesting, yet unexplored, biological properties. Future non-clinical research could focus on:

Enzyme Inhibition Studies: Screening the compound against a panel of enzymes to identify potential inhibitory activity.

Receptor Binding Assays: Investigating the ability of the compound to bind to specific cellular receptors.

Cellular Imaging: Modifying the compound with fluorescent tags to study its uptake and localization within cells.

Such studies would be the first step in understanding the potential bioactivity of this molecule.

Exploration of Novel Catalytic Transformations and Selectivity Enhancements

The potential of this compound as a catalyst or a ligand in catalysis is another area that is yet to be explored. The imidazole moiety is known to act as an N-heterocyclic carbene (NHC) precursor, which are powerful catalysts for a wide range of organic transformations. Future research directions could include:

N-Heterocyclic Carbene Catalysis: Investigating the generation of the corresponding NHC from this compound and its application in organocatalysis.

Ligand Synthesis for Metal Catalysis: Utilizing the compound as a ligand for transition metals to create novel catalysts for cross-coupling reactions, hydrogenations, or other important transformations.

Asymmetric Catalysis: Developing chiral analogues of the compound for use in enantioselective catalysis.

Systematic investigation into these areas could uncover novel catalytic applications for this and related compounds.

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